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Introduction
Galegine, chemically known as isoamylene-guanidine or (3-Methyl-2-butenyl)guanidine, is a

guanidine alkaloid first isolated from the plant Galega officinalis (Goat's Rue).[1][2][3] This plant

has a long history in European folk medicine for treating symptoms now associated with

diabetes mellitus.[4][5] The investigation into galegine's hypoglycemic properties, although

limited by its toxicity, paved the way for the development of the biguanide class of antidiabetic

drugs, most notably metformin.[2][6][7] This guide provides an in-depth technical overview of

galegine's chemical structure, its biological mechanisms of action, and detailed experimental

protocols relevant to its study.

Chemical Structure and Physicochemical Properties
Galegine is an isoprenoid guanidine derivative.[1] Its structure consists of a guanidine group

attached to an isoamylene (or 3,3-dimethylallyl) carbon chain.[1][2] This unique structure is the

basis for its biological activity and its historical significance as a lead compound in diabetes

drug discovery.

Table 1: Physicochemical and Identification Properties of Galegine
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Property Value Reference(s)

IUPAC Name
2-(3-methylbut-2-

enyl)guanidine
[3][8]

Synonyms

Isoamylene-guanidine, N-3,3-

dimethylallylguanidine,

Isopentenyl guanidine

[1][3][8]

CAS Number 543-83-9 [1]

Molecular Formula C₆H₁₃N₃ [1]

Molecular Weight 127.19 g/mol [1][8]

Appearance Hygroscopic, bitter crystals [1]

Melting Point 60-65 °C [1]

Solubility

Freely soluble in water and

alcohol; slightly soluble in

ether

[1]

pKa (Strongest Basic) 11.96 (Predicted) [9]

logP 0.35 (Predicted) [9]

Spectroscopic Characterization
While specific spectral data is not widely published, the structure of galegine allows for the

prediction of its key spectroscopic features.

¹H NMR: Expected signals would include two singlets for the non-equivalent methyl groups

on the double bond, a vinyl proton triplet, and a methylene group doublet coupled to the vinyl

proton. Protons on the guanidinium group would likely appear as a broad singlet.

¹³C NMR: Key signals would correspond to the two methyl carbons, the vinyl carbons of the

double bond, the methylene carbon, and the quaternary carbon of the guanidine group.

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine

and imine groups of the guanidine moiety, C=N stretching, and C=C stretching from the
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isoamylene group.

Mass Spectrometry: The molecular ion peak [M]+ at m/z 127.19 would be expected, along

with characteristic fragmentation patterns corresponding to the loss of ammonia or parts of

the isoamylene chain.

Biological Activity and Mechanisms of Action
Galegine exhibits several metabolic actions, primarily related to glucose and lipid metabolism.

Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK),

a central regulator of cellular energy homeostasis.[4][6][10]

AMPK Signaling Pathway
Galegine produces a concentration-dependent activation of AMPK in various cell lines,

including hepatocytes, adipocytes, and myotubes.[6][10] Activation of AMPK triggers a cascade

of downstream effects that contribute to its antidiabetic and weight-reducing properties.
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Downstream Metabolic Effects

Galegine

Mitochondrial Complex IV
Inhibition

Glycerol-3-Phosphate
Dehydrogenase 2 (GPD2)

 Indirect Inhibition via
Complex IV Blockade

AMPK Activation

 ↑ AMP/ATP Ratio

Acetyl-CoA Carboxylase
(ACC)

 Inhibition

Glucose Uptake
(Adipocytes, Myotubes)

 Stimulation

Fatty Acid Synthesis Fatty Acid Oxidation

 Stimulation

Glycerol-Derived
Gluconeogenesis
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Caption: Galegine's mechanism of action via AMPK activation and Complex IV inhibition.

Quantitative Bioactivity Data
Galegine's effects have been quantified in various in vitro and in vivo models.

Table 2: Summary of Galegine's Quantitative Biological Activities
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Assay / Model
System / Cell
Line

Parameter Value / Effect Reference(s)

AMPK Activation

H4IIE rat

hepatoma,

HEK293, 3T3-L1

adipocytes, L6

myotubes

Activation

Threshold
≥ 10 µM [6][10]

Glucose Uptake

3T3-L1

adipocytes, L6

myotubes

Effective

Concentration
50 µM - 3 mM [6][10]

Lipolysis

Inhibition

3T3-L1

adipocytes

Effective

Concentration

1 - 300 µM

(isoprenaline-

mediated)

[6][10]

ACC Inhibition

3T3-L1

adipocytes, L6

myotubes

-

Concentration-

dependent

inhibition

[6][10]

Cytotoxicity
DFW human

melanoma cells
IC₅₀ 630 µM

Cytotoxicity

SK-MEL-5

human

melanoma cells

IC₅₀ 3300 µM

In Vivo Weight

Loss

Male BALB/c

mice
Dose in Feed

3.41 mmol/kg

feed (~600

mg/kg)

[10]

In Vivo Glucose

Lowering

Male BALB/c

mice
Blood Glucose

3.2±0.4 mmol/L

(vs 6.0±0.5

control)

[10]

Toxicology Data
Despite its therapeutic potential, the clinical use of galegine was halted due to its toxicity.[2][3]

It is significantly more toxic than guanidine itself or the metformin derivative.
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Table 3: Toxicological Data for Galegine and Related Compounds

Compound
/ Substance

Animal
Model

Route Parameter Value
Reference(s
)

Galega

officinalis

(aerial parts)

Wistar rats Oral LD₅₀ > 5 g/kg [11][12]

Galegine

Sulphate
Mice -

Average

Lethal Dose
77.5 mg/kg [12]

Galega

officinalis
Sheep Gavage

Pathologic

Effects

Hydrothorax,

lung

congestion,

edema

[13]

Note: The primary toxicity targets appear to be the liver and lungs, with observed effects

including sinusoidal congestion and alveolar hemorrhage.[11][13]

Experimental Protocols
This section details common methodologies for the isolation, purification, and biological

evaluation of galegine.

Isolation and Purification from Galega officinalis
This workflow outlines a typical procedure for extracting and purifying galegine from dried plant

material.[14][15]
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Dried & Powdered
Galega officinalis Material

Aqueous Extraction
(Distilled Water, 24h, Shaking)

Filtration (e.g., Whatman No. 41)

Solvent Evaporation
(50-60 °C)

Ethanol (96%) Wash
(To remove impurities)

Filtration

Solvent Evaporation
(60-70 °C)

Column Chromatography
(Silica Gel)

Crude Extract

Gradient Elution
(Hexane -> Increasing Polarity)

Fraction Collection (e.g., 11 fractions)

TLC Analysis
(Identify Galegine-containing fractions)

Purified Galegine
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Caption: Workflow for the extraction and purification of galegine from plant material.
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Protocol Details:

Extraction: 5 g of powdered, dried G. officinalis is suspended in 50 mL of distilled water and

agitated on a shaker for 24 hours at room temperature.[14]

Filtration & Concentration: The aqueous extract is filtered through Whatman No. 41 filter

paper. The solvent is then evaporated at 50-60°C to yield a crude extract.[14]

Purification: The crude extract is washed with 96% ethanol to remove certain impurities,

filtered again, and evaporated at 60-70°C.[14]

Chromatography: The resulting solid is subjected to column chromatography on a silica gel

stationary phase. Elution begins with a non-polar solvent like hexane, with the polarity of the

mobile phase gradually increased to elute compounds of increasing polarity.[15]

Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to

identify those containing galegine. Further purification can be achieved using techniques like

Molecularly Imprinted Polymers (MIP).[14][15]

AMPK Activity Assay
This protocol is adapted from methodologies used to demonstrate galegine's effect on AMPK.

[10]

Objective: To measure the activation of AMPK in cell lysates following treatment with

galegine.

Materials:

Cell lines (e.g., H4IIE hepatocytes, 3T3-L1 adipocytes).

Cell culture medium (e.g., DMEM with 10% FBS).

Galegine solution of various concentrations.

Lysis buffer.

Synthetic peptide substrate: SAMS (HMRSAMSGLHLVKRR).
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[γ-³²P]ATP.

Phosphocellulose paper.

Scintillation counter.

Procedure:

Cell Culture: Plate cells in 10 cm dishes and culture until confluent.

Treatment: Replace the medium with fresh medium containing various concentrations of

galegine (e.g., 0, 10 µM, 100 µM, 300 µM) and incubate for a specified time (e.g., 1 hour).

Cell Lysis: Wash cells with PBS and lyse on ice. Centrifuge the lysate to pellet cellular

debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a

Bradford assay).

Kinase Reaction: In a reaction mixture, combine cell lysate (containing AMPK) with the

SAMS peptide substrate and [γ-³²P]ATP.

Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 10

minutes).

Spotting: Spot an aliquot of the reaction mixture onto phosphocellulose paper to bind the

phosphorylated peptide.

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Measurement: Measure the radioactivity of the paper using a scintillation counter.

Analysis: Express AMPK activity as nmol of phosphate incorporated into the substrate per

minute per mg of lysate protein (nmol/min/mg).

Cell Viability (MTT) Assay
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This protocol is used to determine the cytotoxic effects of galegine and calculate its IC₅₀ value.

1. Seed Cells
(e.g., 10,000 cells/well in 96-well plate)

2. Incubate Overnight
(Allow cells to adhere)

3. Treat with Galegine
(Various concentrations, 24h)

4. Add MTT Solution
(Final concentration 0.05%)

5. Incubate (4 hours)
(Viable cells convert MTT to formazan)

6. Solubilize Formazan
(Add 150 µL DMSO)

7. Read Absorbance
(570 nm, background at 620 nm)

8. Calculate % Viability & IC₅₀

Click to download full resolution via product page

Caption: Standard workflow for assessing galegine's cytotoxicity using an MTT assay.
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Procedure:

Cell Seeding: Seed human melanoma cells (e.g., DFW, SK-MEL-5) into a 96-well plate at

a density of 1 x 10⁴ cells/well and incubate overnight.

Treatment: Expose the cells to a range of galegine concentrations (e.g., 0 - 4 mM) for 24

hours.

MTT Addition: Add MTT solution to each well to a final concentration of 0.05% and

incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the

yellow MTT tetrazolium salt into purple formazan crystals.

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Measurement: Read the absorbance of the plate at 570 nm (for formazan) and 620 nm (as

a background reference) using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC₅₀ value (the concentration of galegine that inhibits 50% of cell growth).

Conclusion
Galegine (isoamylene-guanidine) remains a molecule of significant interest in medicinal

chemistry and pharmacology. Its well-defined chemical structure provides a clear basis for its

biological activities, which are primarily centered around the modulation of cellular energy

metabolism through AMPK activation. While its inherent toxicity precludes its direct therapeutic

use, the study of galegine provides a valuable framework for understanding the mechanism of

biguanide drugs and serves as a classic example of natural product-led drug discovery. The

protocols and data presented in this guide offer a comprehensive resource for researchers

investigating galegine and related guanidinic compounds.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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